molecular formula C16H14ClN3O5S B2803881 5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891118-44-8

5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2803881
CAS No.: 891118-44-8
M. Wt: 395.81
InChI Key: RHJMWFUAGIUDFB-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 5-chloro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide lies in its thiophene ring, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

5-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c1-22-9-6-8(7-10(23-2)13(9)24-3)15-19-20-16(25-15)18-14(21)11-4-5-12(17)26-11/h4-7H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMWFUAGIUDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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